D-Arabinofuranose,2-deoxy-2-fluoro,1,3,5-triacetate

描述

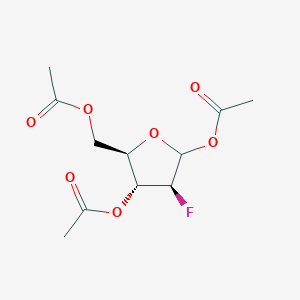

Chemical Nomenclature and Structural Identification

The systematic IUPAC name for this compound is [(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate, reflecting its stereochemical configuration and functional groups. The α-anomeric designation arises from the axial orientation of the C1 substituent in the furanose ring, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.

Key structural features include:

- A β-D-arabino configuration with inverted stereochemistry at C2 due to fluorine substitution

- Three acetyl protecting groups at positions 1, 3, and 5

- A fluorine atom replacing the hydroxyl group at C2

Table 1: Fundamental physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C11H15FO7 | |

| Molecular weight | 278.23 g/mol | |

| Melting point | 83-87°C | |

| Specific rotation | +67.5° (c=1, CHCl3) |

Spectroscopic characterization reveals distinctive features:

Historical Context in Fluorinated Carbohydrate Research

The synthesis of 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose emerged from three decades of advances in fluorinated carbohydrate chemistry. Key milestones include:

- 1980s : Development of DAST (diethylaminosulfur trifluoride) fluorination protocols enabled selective substitution of hydroxyl groups

- 1992 : First reported synthesis via direct fluorination of protected D-arabinofuranose derivatives using Deoxo-Fluor reagents

- 2004 : Optimization of large-scale production methods to support antiviral drug development

The compound's stability under acidic conditions and resistance to glycosidase cleavage made it particularly valuable for creating metabolically stable nucleoside analogs. Its commercial availability from suppliers like TCI Chemicals since 2004 accelerated research into fluorinated arabinofuranosyl derivatives.

Role in Modern Glycochemistry and Medicinal Chemistry

This acetylated fluorosugar serves two primary functions:

A. Glycosyl Donor in Nucleoside Synthesis

The acetyl groups activate the anomeric center for Vorbrüggen-type glycosylation reactions with heterocyclic bases. For example, coupling with 2-chloroadenine produces clofarabine, a FDA-approved antileukemic agent:

Clofarabine synthesis pathway:

1. Activation of 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose with TMSOTf

2. Coupling with 2-chloroadenine in anhydrous acetonitrile

3. Deacetylation using methanolic ammonia

B. Conformational Probe for Enzyme Studies

The C2 fluorine creates a pseudo-hydroxyl group that mimics transition states in glycosidase-catalyzed reactions. This property has been exploited to study:

Table 2: Therapeutic agents derived from this intermediate

| Drug Name | Therapeutic Area | Approval Year |

|---|---|---|

| Clofarabine | Acute lymphoblastic leukemia | 2004 |

| FIAU | Antiviral (discontinued) | - |

| Elvucitabine | HIV/HBV (Phase III) | - |

属性

分子式 |

C11H15FO7 |

|---|---|

分子量 |

278.23 g/mol |

IUPAC 名称 |

[(2R,3R,4S)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |

InChI 键 |

RUHDSMRRCLJPJM-GZBOUJLJSA-N |

手性 SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C |

规范 SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |

产品来源 |

United States |

准备方法

合成路线和反应条件: 2-氟-2-脱氧-1,3,5-三-O-乙酰基-α-D-阿拉伯呋喃糖的合成通常涉及对合适的阿拉伯呋喃糖前体进行氟化,然后进行乙酰化。一种常见的方法包括:

氟化: 起始原料,如1,3,5-三-O-苯甲酰基-2-脱氧-2-氟-D-阿拉伯呋喃糖,在氟化剂如二乙氨基硫酰三氟化物(DAST)的作用下进行氟化。

工业生产方法: 该化合物的工业生产遵循类似的合成路线,但在更大的规模上进行。该工艺包括:

间歇或连续加工: 使用大型反应器进行间歇加工,或使用连续流动系统进行更高效的生产。

纯化: 使用结晶、蒸馏或色谱等技术纯化最终产物.

化学反应分析

反应类型:

取代反应: 氟原子可以在适当的条件下被其他亲核试剂取代。

水解: 乙酰基可以被水解,生成游离的羟基。

常用试剂和条件:

取代: 叠氮化钠或硫醇等试剂可用于亲核取代反应。

水解: 酸性或碱性条件可用于水解乙酰基。

主要产物:

取代产物: 根据所使用的亲核试剂,可以形成叠氮或硫醇衍生物等产物。

水解产物: 乙酰基水解会生成2-氟-2-脱氧-D-阿拉伯呋喃糖.

科学研究应用

Chemical Properties and Structure

The molecular formula for 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose is with a molecular weight of approximately 276.24 g/mol. The compound is characterized by the presence of a fluorine atom at the 2-position of the sugar, which enhances its biochemical properties compared to its non-fluorinated counterparts.

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions, including "click" chemistry, which allows for the efficient formation of nucleosides. It serves as a precursor for synthesizing other bioactive molecules such as:

- Clofarabine : An antineoplastic agent used in the treatment of acute lymphoblastic leukemia.

- FIAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)uracil) : A nucleoside analog used in antiviral research.

Antiviral and Anticancer Research

The fluorinated arabinofuranose derivatives are primarily investigated for their antiviral and anticancer properties. The incorporation of fluorine alters the metabolic pathways of these nucleosides, potentially enhancing their efficacy against viral infections and tumors.

Nucleoside Analog Development

The compound is crucial in developing nucleoside analogs that mimic natural nucleotides. These analogs can interfere with viral replication or cancer cell proliferation by substituting normal nucleotides during DNA synthesis.

Case Study 1: Clofarabine Synthesis

Clofarabine is synthesized using 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose as a key intermediate. Research has shown that this compound's structural modifications lead to improved pharmacokinetic properties compared to traditional nucleosides, resulting in enhanced therapeutic outcomes in pediatric leukemia patients .

Case Study 2: FIAU Efficacy

FIAU, derived from this compound, has been studied for its effectiveness against various viral infections. Clinical trials indicate that FIAU demonstrates significant antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), showcasing the potential of fluorinated sugars in therapeutic applications .

Comparative Analysis of Fluorinated Nucleosides

| Compound Name | Structure Type | Therapeutic Use | Activity Level |

|---|---|---|---|

| Clofarabine | Nucleoside Analog | Anticancer | High |

| FIAU | Nucleoside Analog | Antiviral | Moderate |

| 2-Fluoro-2-deoxy-β-D-arabinofuranosyl Nucleosides | Nucleoside Analog | Antiviral | High |

作用机制

2-氟-2-脱氧-1,3,5-三-O-乙酰基-α-D-阿拉伯呋喃糖的作用机制包括其掺入生化途径中,在那里它可以充当抑制剂或底物类似物。第二位的氟原子在生物活性中起着至关重要的作用,因为它模拟天然底物,同时抵抗酶降解。 该化合物靶向参与碳水化合物代谢的特定酶,从而抑制其活性并影响整体代谢途径 .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

CAS : 97614-43-2 | Molecular formula : C₂₆H₂₁FO₇ | Molecular weight : 464.44 g/mol .

Key Differences:

Research Findings :

- The benzoylated derivative is more stable under acidic conditions due to the electron-withdrawing benzoyl groups, whereas the acetylated version is more labile .

- Benzoylation is often preferred for long-term storage, while acetylation is advantageous in stepwise synthesis requiring sequential deprotection .

2-Deoxy-2-fluoro-α-D-arabinofuranosyl bromide 3,5-dibenzoate

CAS : 97614-44-3 | Molecular formula : C₁₉H₁₆BrFO₅ | Molecular weight : 423.23 g/mol .

Key Differences:

Research Findings :

2-Fluoro-2-deoxy-D-glucose

CAS : 29702-43-0 | Molecular formula : C₆H₁₁FO₅ | Molecular weight : 182.15 g/mol .

Key Differences:

Research Findings :

- Unlike the acetylated arabinofuranose, 2-fluoro-2-deoxy-D-glucose is a glucose analog used in oncology for metabolic imaging .

Critical Analysis and Research Implications

- Acetyl vs. Benzoyl Groups : The choice of protecting groups (acetyl vs. benzoyl) balances reactivity and stability. Acetylated derivatives are more soluble and easier to handle in polar solvents, while benzoylated compounds offer enhanced stability for multi-step syntheses .

- Fluorine Substitution: The 2-fluoro modification in arabinofuranose mimics the natural ribose structure, enabling inhibition of viral polymerases (e.g., in clofarabine) .

Notes

- Safety : The bromide derivative (CAS 97614-44-3) carries warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .

- Commercial Availability: The benzoylated arabinofuranose (CAS 97614-43-2) is widely available from suppliers like TCI Chemicals, with prices ranging from ¥33/g in China .

生物活性

2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose (CAS: 444586-86-1) is a fluorinated sugar derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various nucleosides and nucleic acid analogs, which have implications in antiviral therapies and cancer treatments. This article reviews its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C11H15F O5

- Molecular Weight : 278.23 g/mol

- Appearance : White to off-white powder

- Purity : ≥ 98% (by GC)

- Melting Point : 83.0–87.0 °C

Biological Activity

The biological activity of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose is primarily associated with its role as a precursor for synthesizing nucleoside analogs. These analogs exhibit various pharmacological properties, including antiviral and anticancer activities.

Antiviral Activity

Research indicates that nucleosides derived from this compound can inhibit viral replication. For example:

- 2-Deoxy-2-fluoro-arabinonucleosides have been shown to enhance RNase H activity, which plays a critical role in the mechanism of action for antisense oligonucleotides targeting viral RNA .

- A study demonstrated that modifications to the arabinofuranosyl structure significantly improved the binding affinity to RNA targets and increased susceptibility to RNase H degradation, enhancing their potential as antiviral agents .

Anticancer Activity

Nucleoside analogs synthesized from 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose have been evaluated for their antitumor effects:

- Compounds such as Clofarabine , derived from similar fluorinated sugars, have shown efficacy against various hematological malignancies by interfering with DNA synthesis and promoting apoptosis in cancer cells .

Synthesis Methods

The synthesis of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose typically involves several steps:

- Starting Material : The synthesis often begins with 1,2:5,6-di-O-isopropylidene-3-O-tosyl-alpha-D-allofuranose.

- Fluorination : Potassium fluoride is used in acetamide to introduce the fluorine atom at the 2-position.

- Acetylation : The resulting sugar is then acetylated using acetic anhydride to yield the tri-O-acetyl derivative.

- Purification : The product is purified through crystallization or chromatography techniques.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Antiviral Efficacy : A case study involving a series of synthesized 2-deoxy-2-fluoro-arabinonucleosides showed significant inhibition of HIV replication in vitro.

- Cancer Treatment : Clinical trials have indicated that nucleoside analogs derived from this compound can lead to remission in patients with acute lymphoblastic leukemia.

常见问题

Basic Question: What are the key synthetic routes for preparing 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves fluorination of a protected arabinofuranose precursor. A notable method (Reichman et al., 1975) uses 2-deoxy-D-arabinofuranose derivatives as starting materials, with fluorination via DAST (diethylaminosulfur trifluoride) or analogous reagents. Critical steps include:

- Protection of hydroxyl groups : Acetylation (1,3,5-tri-O-acetyl) ensures regioselectivity during fluorination .

- Temperature control : Fluorination at −78°C minimizes side reactions like epimerization or elimination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the α-anomer, confirmed by H NMR (e.g., characteristic anomeric proton at δ 5.8–6.2 ppm) .

Basic Question: How is the stereochemical configuration of 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose confirmed experimentally?

Methodological Answer:

Stereochemical validation requires:

- X-ray crystallography : Resolves absolute configuration, though crystallization challenges may arise due to acetyl group mobility .

- NMR spectroscopy :

- Polarimetry : Specific optical rotation ([α]) comparisons with literature values (e.g., +75° to +85° in chloroform) .

Advanced Question: How can researchers resolve discrepancies in reported CAS registry numbers (e.g., 95058-81-4 vs. 444586-86-1) for this compound?

Methodological Answer:

CAS discrepancies may stem from:

- Structural variants : Subtle differences in protecting groups (e.g., acetyl vs. benzoyl) or anomeric configuration .

- Database errors : Cross-verify using analytical data (NMR, HRMS) and authoritative sources (e.g., Reaxys, SciFinder).

- Synthetic validation : Reproduce synthesis from distinct routes (e.g., starting from arabinose vs. ribose derivatives) to confirm identity .

Advanced Question: What strategies mitigate isomerization or decomposition during storage or reactions involving this compound?

Methodological Answer:

- Temperature control : Store at −20°C in anhydrous solvents (e.g., acetonitrile, DCM) to prevent acetyl group hydrolysis .

- Inert atmosphere : Use argon/vacuum for moisture-sensitive reactions (e.g., glycosylation with nucleobases).

- Stability assays : Monitor degradation via TLC or LC-MS; impurities like 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose indicate anomerization .

Advanced Question: How is this fluorinated sugar utilized in nucleoside analog synthesis, and what mechanistic insights govern its reactivity?

Methodological Answer:

The compound serves as a precursor for fluorinated nucleosides (e.g., antiviral/anticancer agents):

- Glycosylation : Coupling with silylated nucleobases (e.g., uracil, cytosine) under Vorbrüggen conditions (TMSOTf catalyst, 80°C) yields β-D-arabinofuranosyl nucleosides .

- Fluorine effects : The 2-fluoro group stabilizes the oxocarbenium ion transition state, enhancing glycosylation efficiency and β-selectivity .

- Enzymatic studies : Fluorine’s electronegativity alters sugar puckering, impacting binding to kinases or polymerases .

Advanced Question: What analytical methods are critical for detecting impurities or byproducts in synthesized batches?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve acetylated byproducts (e.g., 1,3-di-O-acetyl derivatives) .

- GC-MS : Detects volatile degradation products (e.g., acetic anhydride, fluorinated aldehydes) .

- Elemental analysis : Validates fluorine content (theoretical ~4.1%) to confirm fluorination efficiency .

Advanced Question: How does the acetyl-protected form compare to benzoyl-protected analogs in synthetic applications?

Methodological Answer:

- Reactivity : Acetyl groups are more labile than benzoyl, enabling milder deprotection (e.g., NH/MeOH vs. NaOMe for benzoyl) .

- Solubility : Acetylated derivatives exhibit better solubility in polar aprotic solvents (DMF, DMSO), facilitating glycosylation .

- Crystallinity : Benzoyl groups enhance crystallinity but may hinder reaction kinetics due to steric bulk .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- Fluoride exposure : Use PPE (gloves, goggles) and work in a fume hood; fluorine-containing byproducts may be toxic .

- Acetic anhydride byproducts : Neutralize waste with aqueous bicarbonate .

Advanced Question: How does isotopic labeling (e.g., 18F^{18}\text{F}18F) of this compound expand its applications in radiopharmaceutical research?

Methodological Answer:

- PET tracers : -labeled analogs (e.g., []-FEAU) image viral thymidine kinase activity in oncology .

- Radiosynthesis : Use K/K222 complex for direct fluorination, requiring anhydrous conditions and rapid purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。